molecular formula C10H6N4O2 B3351288 2,3-Dihydropyridazino[4,5-b]quinoxaline-1,4-dione CAS No. 34572-71-9

2,3-Dihydropyridazino[4,5-b]quinoxaline-1,4-dione

Cat. No. B3351288
CAS RN: 34572-71-9
M. Wt: 214.18 g/mol
InChI Key: GZMHVJBERKLXHN-UHFFFAOYSA-N
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Description

2,3-Dihydropyridazino[4,5-b]quinoxaline-1,4-dione is a nitrogen-containing heterocyclic compound . It is a colorless solid that is soluble in polar organic solvents . This compound is a part of the quinoxaline family, which has been used in various pharmaceutical and industrial applications .


Synthesis Analysis

Quinoxaline derivatives can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline-bearing sulfonamide with their physicochemical properties was reported in 1965 . Additionally, a series of twenty-nine new quinazoline-2,4-dione compounds were synthesized and their IC 50 values for binding toward sphingosine-1-phosphate receptor 2 (S1PR2) were determined .


Molecular Structure Analysis

The molecular formula of 2,3-Dihydropyridazino[4,5-b]quinoxaline-1,4-dione is C10H6N4O2 . It has an average mass of 214.180 Da and a monoisotopic mass of 214.049072 Da .


Chemical Reactions Analysis

Quinoxaline derivatives have been reported to have various chemical reactions. For instance, they can cause DNA damage . They have also been reported to have antibacterial activity .


Physical And Chemical Properties Analysis

2,3-Dihydropyridazino[4,5-b]quinoxaline-1,4-dione is a colorless solid that is soluble in polar organic solvents . It has an average mass of 214.180 Da and a monoisotopic mass of 214.049072 Da .

Future Directions

Quinoxaline derivatives have shown potential in various areas of pharmacology, including as antibiotics, antifungals, antiparasitics, antituberculous, and anticancer agents . Further studies are needed on the molecular mechanisms of these compounds with neuroprotective activity . This could pave the way for the further development of drug discovery in the wide spectrum of its biological importance .

properties

IUPAC Name

2,3-dihydropyridazino[4,5-b]quinoxaline-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O2/c15-9-7-8(10(16)14-13-9)12-6-4-2-1-3-5(6)11-7/h1-4H,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMHVJBERKLXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)C(=O)NNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30305934
Record name 2,3-Dihydropyridazino[4,5-b]quinoxaline-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30305934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydropyridazino[4,5-b]quinoxaline-1,4-dione

CAS RN

34572-71-9
Record name NSC172773
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172773
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dihydropyridazino[4,5-b]quinoxaline-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30305934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
1
Citations
R Brenk, HD Gerber, JD Kittendorf… - Helvetica chimica …, 2003 - Wiley Online Library
Shigellosis, a bacterial disease, causes the death of more than one million people per year. Extensive studies of Shigella flexneri have recognized tRNA‐guanine transglycosylase (TGT…
Number of citations: 18 onlinelibrary.wiley.com

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